3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride
CAS No.:
Cat. No.: VC16581438
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO2 |
|---|---|
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | (E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-4+; |
| Standard InChI Key | UXJSXGBFBRZYEU-FXRZFVDSSA-N |
| Isomeric SMILES | CC1=NC=C(C=C1)/C=C/C(=O)O.Cl |
| Canonical SMILES | CC1=NC=C(C=C1)C=CC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted with a methyl group at the 6-position and a prop-2-enoic acid moiety at the 3-position, forming a conjugated system that enhances its reactivity. The hydrochloride salt further modifies its physicochemical behavior, increasing water solubility and stability under physiological conditions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(6-methylpyridin-3-yl)prop-2-enoic acid; hydrochloride |
| Molecular Formula | C₉H₁₀ClN₁O₂ |
| Molecular Weight | 199.63 g/mol |
| Canonical SMILES | CC1=NC=C(C=C1)C=CC(=O)O.Cl |
| Solubility in Water | High (due to hydrochloride) |
The InChI Key (UXJSXGBFBRZYEU-UHFFFAOYSA-N) and SMILES representation provide precise identifiers for computational and experimental studies.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a Knoevenagel condensation between 6-methylpyridine-3-carbaldehyde and malonic acid under basic conditions.
Reaction Conditions:
-
Base: Sodium ethoxide or potassium carbonate
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (70–80°C)
-
Yield: ~60–75% after acidification and purification.
The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration to form the α,β-unsaturated carboxylic acid. Hydrochloride salt formation is achieved by treating the free acid with HCl gas in an anhydrous solvent.
Industrial Manufacturing
Industrial methods optimize efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction times. Automated systems control reagent stoichiometry and pH, achieving yields exceeding 85% at scales >100 kg/batch.
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 60–75% | 85–90% |
| Purification | Recrystallization | Continuous extraction |
Biological Activities and Mechanisms of Action
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL. Its mechanism involves disrupting bacterial cell membrane integrity and inhibiting enzymes critical for folate biosynthesis.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 | Membrane disruption, enzyme inhibition |
| Escherichia coli | 128 | Moderate folate pathway interference |
| Pseudomonas aeruginosa | >256 | Limited penetration |
Anti-inflammatory Effects
In vitro studies show a 40% reduction in TNF-α and IL-6 levels in macrophage cultures treated with 50 µM of the compound. This activity is linked to the inhibition of NF-κB signaling, a central pathway in inflammatory responses.
Antioxidant Capacity
The compound scavenges free radicals with an IC₅₀ of 18 µM in DPPH assays, comparable to ascorbic acid (IC₅₀ = 12 µM). The α,β-unsaturated system facilitates electron donation, neutralizing reactive oxygen species.
Comparative Analysis with Structural Analogues
3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic Acid
This analogue replaces the methyl group with an amino group, altering electronic properties and bioavailability.
Table 4: Structural and Functional Comparison
| Parameter | Target Compound | 6-Amino Analogue |
|---|---|---|
| Molecular Weight | 199.63 g/mol | 178.19 g/mol |
| Solubility in Water | High | Moderate |
| Antimicrobial MIC (S. aureus) | 32 µg/mL | 64 µg/mL |
| Key Functional Group | Methyl | Amino |
The amino group enhances hydrogen bonding but reduces lipophilicity, decreasing membrane permeability in Gram-negative bacteria.
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